An In-Depth Technical Guide to 1-Fluoro-4-(4-pentylcyclohexyl)benzene
An In-Depth Technical Guide to 1-Fluoro-4-(4-pentylcyclohexyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Key Mesogen for Advanced Applications
1-Fluoro-4-(4-pentylcyclohexyl)benzene is a fluorinated liquid crystal monomer that stands at the intersection of materials science and pharmacology. Its unique molecular architecture, characterized by a rigid core and a flexible aliphatic chain, imparts desirable mesogenic properties. This guide provides a comprehensive overview of its chemical and physical characteristics, synthesis, and potential applications, with a particular focus on its relevance in drug development.
Core Identification and Molecular Architecture
The foundational step in understanding any chemical entity is its unambiguous identification. 1-Fluoro-4-(4-pentylcyclohexyl)benzene is registered under the CAS number 76802-61-4 [1]. Its molecular structure consists of a pentylcyclohexyl group attached to a fluorinated benzene ring. This combination of a flexible, non-polar cycloaliphatic ring and a polar aromatic core is a hallmark of many calamitic (rod-shaped) liquid crystals.
The IUPAC name for this compound is 1-fluoro-4-(4-pentylcyclohexyl)benzene[1]. Its molecular formula is C₁₇H₂₅F, and it has a molecular weight of approximately 248.4 g/mol [1].
Structural Representation:
Caption: 2D structure of 1-Fluoro-4-(4-pentylcyclohexyl)benzene.
Physicochemical Properties: A Quantitative Overview
The physical and chemical properties of 1-Fluoro-4-(4-pentylcyclohexyl)benzene are critical for its application in both liquid crystal displays and potential drug delivery systems. The presence of the fluorine atom, in particular, can significantly influence intermolecular interactions and molecular polarity[2].
| Property | Value | Source |
| CAS Number | 76802-61-4 | [1] |
| Molecular Formula | C₁₇H₂₅F | [1] |
| Molecular Weight | 248.4 g/mol | [1] |
| Physical Form | Solid | [3] |
| Storage Temperature | Room temperature, sealed in a dry environment | [3] |
Synthesis and Purification: A Methodological Approach
The synthesis of 1-Fluoro-4-(4-pentylcyclohexyl)benzene can be approached through several established organometallic cross-coupling reactions. A common strategy involves the coupling of a Grignard reagent derived from a brominated pentylcyclohexane with a fluorinated benzene derivative.
Illustrative Synthetic Pathway:
Caption: A representative synthetic workflow for 1-Fluoro-4-(4-pentylcyclohexyl)benzene.
Step-by-Step Experimental Protocol (Hypothetical):
This protocol is a generalized representation and would require optimization.
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Grignard Reagent Formation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add magnesium turnings. A solution of 4-bromofluorobenzene in anhydrous tetrahydrofuran (THF) is then added dropwise to initiate the formation of 4-fluorophenylmagnesium bromide.
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Coupling Reaction: In a separate flask, dissolve 4-pentylcyclohexyl bromide and a suitable nickel or palladium catalyst (e.g., Ni(dppe)Cl₂) in anhydrous THF.
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Reaction Execution: The prepared Grignard reagent is then slowly added to the solution containing the cyclohexyl bromide and catalyst at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until completion.
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Quenching and Extraction: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
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Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.
Spectroscopic and Analytical Characterization
The identity and purity of synthesized 1-Fluoro-4-(4-pentylcyclohexyl)benzene are confirmed using a suite of analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Will show characteristic signals for the aromatic protons, the protons on the cyclohexane ring, and the protons of the pentyl chain.
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¹³C NMR: Will display distinct peaks for the carbon atoms in the benzene ring (with splitting due to the fluorine atom), the cyclohexane ring, and the pentyl group.
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¹⁹F NMR: Will exhibit a singlet or a multiplet corresponding to the fluorine atom on the benzene ring, providing crucial information about its chemical environment[4][5].
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Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns[1].
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Infrared (IR) Spectroscopy: The IR spectrum will display absorption bands corresponding to the C-F bond, aromatic C-H stretching, and aliphatic C-H stretching vibrations[1].
Applications in Drug Development and Materials Science
While primarily known for its application in liquid crystal displays, the unique properties of 1-Fluoro-4-(4-pentylcyclohexyl)benzene and related fluorinated liquid crystals present intriguing possibilities in the realm of drug development.
Liquid Crystal-Based Drug Delivery Systems
The self-assembling nature of liquid crystals allows for the formation of ordered nanostructures, such as cubosomes and hexosomes, which can serve as novel drug delivery vehicles[6][7]. These systems can encapsulate both hydrophilic and hydrophobic drug molecules, offering potential for controlled and targeted release[6]. The incorporation of fluorinated mesogens like 1-Fluoro-4-(4-pentylcyclohexyl)benzene can modulate the stability and release kinetics of these drug carriers[2].
The Role of Fluorine in Medicinal Chemistry
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance their pharmacological profiles[2]. Fluorine substitution can:
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Improve Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.
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Enhance Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets.
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Modulate Physicochemical Properties: Fluorination can alter a molecule's lipophilicity and pKa, which can improve its absorption, distribution, metabolism, and excretion (ADME) properties.
Liquid Crystal Displays (LCDs)
The primary application of 1-Fluoro-4-(4-pentylcyclohexyl)benzene is as a component in liquid crystal mixtures for displays. The fluorine substituent helps to optimize the dielectric anisotropy and viscosity of the liquid crystal material, which are critical parameters for the performance of LCDs[8].
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any potential vapors.
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Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water[3][9].
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials[3].
Conclusion and Future Perspectives
1-Fluoro-4-(4-pentylcyclohexyl)benzene is a versatile molecule with established importance in materials science and emerging potential in pharmaceutical applications. Its well-defined structure and tunable properties make it a valuable building block for the design of advanced liquid crystal materials. Further research into its use in drug delivery systems, leveraging the unique characteristics of both its liquid crystalline nature and its fluorine substituent, could open new avenues for the development of innovative therapeutics. The continued exploration of its synthesis, properties, and applications will undoubtedly contribute to advancements in both display technology and medicine.
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Hird, M. Fluorinated liquid crystals – properties and applications. Chemical Society Reviews. 2007. [Link]
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Royal Society of Chemistry. 1 Electronic Supplementary Material (ESI) for ChemComm. 2015. [Link]
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Moa, J., Miller, G., & Nagaraj, M. Liquid crystal nanoparticles for commercial drug delivery. White Rose Research Online. [Link]
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Organic Syntheses. Phase-transfer alkylation of nitriles: 2-phenylbutyronitrile. [Link]
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Royal Society of Chemistry. Supplementary Information. [Link]
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iris univpm. Lyotropic Liquid-Crystalline Nanosystems as Drug Delivery Agents for 5-Fluorouracil: Structure and Cytotoxicity. [Link]
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Hird, M. Fluorinated liquid crystals – properties and applications. Chemical Society Reviews. 2007. [Link]
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